molecular formula C10H5N3O2 B14029321 8-Nitroquinoline-4-carbonitrile

8-Nitroquinoline-4-carbonitrile

Cat. No.: B14029321
M. Wt: 199.17 g/mol
InChI Key: FGBZLFFTTPGYFN-UHFFFAOYSA-N
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Description

8-Nitroquinoline-4-carbonitrile is a quinoline derivative featuring a nitro group at the 8-position and a carbonitrile group at the 4-position. Quinoline derivatives are known for diverse applications, including medicinal chemistry and materials science, due to their electron-withdrawing substituents (e.g., nitro, cyano) and aromatic stability . The nitro group at position 8 likely enhances electrophilic reactivity, while the carbonitrile group at position 4 may influence solubility and serve as a reactive site for further functionalization .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

8-nitroquinoline-4-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13(14)15/h1-5H

InChI Key

FGBZLFFTTPGYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Nitration of Quinoline Derivatives

One common method to prepare 8-nitroquinoline-4-carbonitrile is by nitrating quinoline derivatives that already contain a carbonitrile functionality at the 4-position. This involves electrophilic aromatic substitution where the nitro group is introduced selectively at the 8-position.

  • Reaction Conditions: Typically, nitration requires strong nitrating agents (e.g., nitric acid or mixed acid) under controlled temperature to avoid over-nitration or degradation.
  • Temperature: Effective nitration occurs at elevated temperatures around 70 °C or higher.
  • Reaction Time: Extended reaction times of over 16 hours are often necessary to achieve high conversion.
  • Solvent: Polar aprotic solvents can enhance nucleophilicity and reaction rates.
  • Yields: High yields up to 94% have been reported under optimized conditions.

This method benefits from selectivity due to the electronic effects of the carbonitrile group directing the nitro substitution to the 8-position on the quinoline ring.

Synthesis via Skraup-Doebner-Miller Reaction and Cyclocondensation

Another synthetic route involves building the quinoline ring system with the desired substituents already incorporated:

  • The Skraup-Doebner-Miller reaction is used to construct the quinoline core.
  • A three-step cyclocondensation involving Meldrum’s acid, trimethyl orthoformate, and 2-nitroaniline leads to nitroquinoline derivatives.
  • This approach allows for the introduction of the nitro group early in the synthesis.
  • Subsequent functionalization can introduce the carbonitrile group at position 4.

This method is valuable for preparing nitroquinoline derivatives as precursors for further transformations.

Introduction of the Carbonitrile Group

The carbonitrile (-C≡N) group at the 4-position can be introduced by nucleophilic substitution or condensation reactions on quinoline intermediates:

  • Substitution reactions where a suitable leaving group at position 4 is replaced by a cyanide ion.
  • Use of cyanide sources such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) under controlled conditions.
  • Reaction conditions are optimized to prevent side reactions and degradation of sensitive nitro groups.

Purification and Characterization

  • After synthesis, purification is typically achieved by crystallization or flash column chromatography.
  • The product is often a crystalline solid, facilitating purification.
  • Characterization includes melting point determination, IR spectroscopy (notably the -NO2 and -C≡N stretches), and NMR spectroscopy to confirm substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Nitration of 4-carbonitrile quinoline HNO3 or mixed acid, ~70 °C, 16+ h, polar aprotic solvent High selectivity, direct nitration Up to 94% Requires careful temperature control
Skraup-Doebner-Miller + cyclocondensation Meldrum’s acid, trimethyl orthoformate, 2-nitroaniline Early nitro incorporation, versatile Variable Multi-step synthesis
Cyanide substitution KCN or CuCN, nucleophilic substitution Direct introduction of -C≡N Moderate to high Sensitive to reaction conditions
Purification Crystallization, flash chromatography High purity product N/A Essential for product isolation

Research Findings and Optimization Notes

  • Reaction optimization studies show that polar aprotic solvents (e.g., dimethylformamide, acetonitrile) improve nucleophilicity and reaction rates in substitution reactions.
  • Temperature control is critical during nitration to avoid over-nitration or decomposition.
  • Extended reaction times improve yield but must be balanced against potential side reactions.
  • Crystallization often yields highly pure this compound without need for extensive chromatographic purification.
  • Structural confirmation via spectroscopy supports the selective substitution pattern, with characteristic IR peaks for nitro (~1500-1600 cm⁻¹) and nitrile (~2200-2250 cm⁻¹) groups.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include aminoquinoline derivatives, substituted quinolines, and various heterocyclic compounds.

Scientific Research Applications

8-Nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-4-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form complexes with metal ions also contributes to its biological activities.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituent effects of 8-Nitroquinoline-4-carbonitrile with analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
This compound C₁₀H₅N₃O₂ -NO₂ (8), -CN (4) 215.17 (est.) Hypothesized electrophilic reactivity, potential cytotoxicity
8-Chloroquinoline-4-carbonitrile C₁₀H₅ClN₂ -Cl (8), -CN (4) 203.62 Enhanced lipophilicity; halogen-mediated bioactivity
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate C₁₁H₈N₂O₅ -NO₂ (8), -COOCH₃ (2), -O (4) 248.19 Ester group improves solubility; nitro enhances redox activity
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile C₁₀H₃BrClN₃O₂ -Br (8), -Cl (4), -NO₂ (6), -CN (3) 312.50 Bromine increases molecular weight; multi-substituent steric effects
8-Methyl-4-nitroquinoline-1-oxide C₁₀H₈N₂O₃ -CH₃ (8), -NO₂ (4), -O (1) 204.18 N-oxide enhances metabolic activation; methyl reduces polarity
Substituent Effects:
  • Nitro Group Position: The 8-nitro substituent (as in the target compound) is associated with radical intermediate formation in metabolic pathways, similar to 4-nitroquinoline N-oxide (4-NQO), which generates cytotoxic superoxide radicals .
  • Halogen vs.
  • Carbonitrile Group: The 4-carbonitrile group in the target compound differs from 3-carbonitrile analogs (e.g., 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile), where position 3 may sterically hinder interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Nitroquinoline-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nitration of quinoline precursors. For example, nitration of 8-hydroxyquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group. Subsequent cyanation at the 4-position may employ KCN/CuCN in a nucleophilic substitution reaction. Yield optimization requires precise temperature control (0–5°C for nitration) and stoichiometric ratios to minimize byproducts like dinitro derivatives .
  • Key Factors : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and purification methods (e.g., column chromatography vs. recrystallization) significantly affect purity and yield .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms the nitro and cyano group positions. IR spectroscopy identifies NO₂ (1520–1350 cm⁻¹) and CN (2250 cm⁻¹) stretches .
  • Crystallography : Single-crystal XRD reveals bond angles (e.g., C–Nitro–C angle ~120°) and packing interactions, critical for understanding reactivity .

Advanced Research Questions

Q. What experimental design considerations address contradictions in reported biological activities of this compound derivatives?

  • Data Contradiction Analysis : Discrepancies in antimicrobial or antitumor efficacy across studies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
  • Solubility Issues : Use of DMSO vs. aqueous buffers alters compound bioavailability .
    • Resolution Strategy : Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve normalization reduce variability .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

  • Methodological Advances :

  • Catalysis : Replace traditional nitrating agents (H₂SO₄) with zeolite-supported HNO₃ to reduce waste.
  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) minimizes solvent use and energy consumption .
    • Quantitative Metrics : Atom economy (calculated via molecular weights) and E-factor (kg waste/kg product) evaluate environmental impact .

Q. What computational approaches predict the regioselectivity of nitration in this compound derivatives?

  • DFT Modeling : Density functional theory (e.g., B3LYP/6-31G*) calculates electron density maps to identify reactive sites. For example, nitro groups preferentially orient at electron-deficient positions (C-8) due to quinoline’s aromatic π-system .
  • Validation : Cross-referencing computational results with experimental XRD bond lengths (e.g., C–NO₂ = 1.47 Å) ensures accuracy .

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